molecular formula C22H29ClN3O9P B1142401 氯索非布韦

氯索非布韦

货号: B1142401
分子量: 545.9 g/mol
InChI 键: SFPFZQKYPOWCSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chloro Sofosbuvir (also known as SOF/C) is a novel antiviral drug developed by Gilead Sciences, Inc. It is the first-in-class compound of its kind to be approved by the U.S. Food and Drug Administration (FDA). Chloro Sofosbuvir is a prodrug of Sofosbuvir, an antiviral medication used to treat chronic Hepatitis C virus (HCV) infection. Chloro Sofosbuvir has been shown to be effective in treating HCV genotypes 1-6, and is the only approved drug for treating genotype 3 HCV.

科学研究应用

全球研究趋势与贡献

  • 全球研究的文献计量分析:氯索非布韦一直是研究的重点,尤其是在丙型肝炎的治疗中。一项文献计量分析揭示了全球重要的研究成果,突出了拉美贡献的作用,并期望随着丙型肝炎抗病毒药物的开发和批准,研究会增加 (Hernández-Vásquez & Rosselli, 2017)

临床应用和试验

  • 丙型肝炎治疗:索非布韦在治疗慢性丙型肝炎 (CHC) 中至关重要,尤其是在印度。它已与利巴韦林有效使用,在某些情况下与聚乙二醇干扰素一起使用 (Satsangi 等,2016)
  • 药代动力学和药效学:索非布韦经细胞内激活,形成对其抗病毒特性至关重要的活性代谢物。药代动力学和药效学特征对于了解其在 HCV 治疗中的疗效非常重要 (Kirby 等,2015)
  • COVID-19 治疗研究:该药物的应用还探索了治疗重症 COVID-19,显示出减少住院时间和死亡率的潜在疗效 (Eslami 等,2020)

耐药性和疗效分析

  • 耐药途径分析:研究探索了 HCV 对索非布韦的潜在耐药机制,深入了解了该药物对耐药性的高屏障,并确定了可能导致治疗失败的特定替代 (Donaldson 等,2015)

药剂师在治疗中的作用

  • 公共药剂师在治疗中的服务:强调了药剂师在监测 CHC 的基于索非布韦的治疗中的作用,突出了他们在确保治疗依从性、有效性和安全性方面的重要性 (Gomes 等,2019)

药物相互作用和分子分析

  • 针对 COVID-19 治疗的计算机模拟分析:索非布韦与动力学活性残基的结合特性已得到研究,为其在治疗 COVID-19 中的潜在用途提供了见解 (Perišić, 2020)
  • 降解产物和毒性预测:对索非布韦降解行为的研究及其降解产物的毒性预测提供了对其稳定性和安全性见解 (Swain 等,2016)

临床试验和疗效研究

  • 针对 COVID-19 的临床试验:索非布韦已在针对轻度 COVID-19 的临床试验中评估其有效性,为寻找该疾病的有效治疗方法做出了贡献 (Roozbeh 等,2020)
  • 药物中的定性和定量分析:为评估药物中的索非布韦而开发的分析方法突出了其在治疗方案中的重要性 (Contreras 等,2017)

奖项和认可

  • 拉斯克-德贝基临床医学研究奖:由包括 Michael Sofia 在内的团队领导的索非布韦的开发和批准获得了著名的拉斯克-德贝基临床医学研究奖,突出了其在丙型肝炎治疗中的影响 (Zhao & Xia, 2016)

作用机制

Target of Action

Chloro Sofosbuvir, also known as Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir is a nucleotide analog inhibitor . It undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate . This incorporation results in chain termination during replication of the viral RNA .

Biochemical Pathways

Sofosbuvir’s action on the NS5B polymerase disrupts the biochemical pathway of viral RNA replication. By acting as a defective substrate for the NS5B polymerase, Sofosbuvir causes premature termination of the growing RNA chain, thereby inhibiting the replication of the HCV genome .

Pharmacokinetics

Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . At least 80% of an administered dose of Sofosbuvir is absorbed into the systemic circulation . These properties contribute to Sofosbuvir’s high bioavailability.

Result of Action

The result of Sofosbuvir’s action is a significant reduction in the viral load of HCV. By inhibiting the replication of the viral RNA, Sofosbuvir effectively reduces the ability of the virus to proliferate. This leads to a decrease in the severity of the disease and, in many cases, to the virus being undetectable in the patient’s blood .

Action Environment

The efficacy and stability of Sofosbuvir can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of Sofosbuvir . Additionally, the presence of other medications can impact the metabolism and excretion of Sofosbuvir, potentially affecting its efficacy . Therefore, it’s crucial to consider these factors when administering Sofosbuvir.

未来方向

Future directions must include larger clinical trials to assess the safety, tolerability, and resistance of the antiviral drugs. The antiviral combination strategy is highly beneficial to solve problems with these drugs . Efficient large-scale manufacture of sofosbuvir will thus represent an enormously important goal in eradicating hepatitis C across the globe .

属性

IUPAC Name

propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPFZQKYPOWCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。